3-Isobutyl-benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring system. The simplest example of this class is benzoic acid. These compounds are typically crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding. Their chemical nature is twofold: they exhibit reactions characteristic of the carboxylic acid group, such as esterification and amide formation, and they can undergo electrophilic substitution on the aromatic ring. sigmaaldrich.com
The properties and reactivity of the benzoic acid core are significantly influenced by the nature and position of any substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. ontosight.ai This modulation of electronic properties is a key principle in the design of new molecules with specific functions.
Overview of Structural Features and Isomerism of Isobutylbenzoic Acids
3-Isobutyl-benzoic acid, also known as 3-(2-methylpropyl)benzoic acid, is a substituted benzoic acid where an isobutyl group is attached to the third carbon atom of the benzene (B151609) ring, relative to the carboxyl group. sigmaaldrich.com The isobutyl group is a branched alkyl substituent.
The substitution pattern on the benzene ring gives rise to three distinct positional isomers for isobutylbenzoic acid:
2-Isobutyl-benzoic acid (ortho-isomer)
This compound (meta-isomer)
4-Isobutyl-benzoic acid (para-isomer)
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 565450-43-3 sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₄O₂ sigmaaldrich.com |
| Molecular Weight | 178.23 g/mol sigmaaldrich.com |
| IUPAC Name | 3-(2-methylpropyl)benzoic acid sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
Table 2: Comparison of Isobutylbenzoic Acid Isomers
| Feature | 2-Isobutyl-benzoic acid | This compound | 4-Isobutyl-benzoic acid |
|---|---|---|---|
| Synonym | o-isobutylbenzoic acid | m-isobutylbenzoic acid | p-isobutylbenzoic acid |
| CAS Number | 107668-38-2 | 565450-43-3 sigmaaldrich.com | 38861-88-0 nih.gov |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol sigmaaldrich.com | 178.23 g/mol nih.gov |
| Key Structural Feature | Substituents are adjacent (1,2-position) | Substituents are separated by one carbon (1,3-position) | Substituents are opposite (1,4-position) |
Current Research Significance of this compound
While its para-isomer has been extensively utilized, particularly as a precursor in the fragrance and pharmaceutical industries, this compound holds significance as a distinct chemical building block. sci-hub.se Its importance lies in its utility as a synthetic intermediate for creating more complex molecules with novel structures and potential functions.
In medicinal chemistry, the specific spatial arrangement of functional groups is critical for a molecule's biological activity. The meta-substitution pattern of this compound provides a different structural scaffold compared to its more commonly used ortho- and para-isomers. This unique geometry is explored by researchers to synthesize new chemical entities. For example, derivatives of the closely related 3-isopropylbenzoic acid have been investigated for potential antimicrobial and anti-inflammatory properties. ontosight.ai
The compound serves as a starting material for further chemical transformations. For instance, it can be used to synthesize derivatives like 3-[(2-Methylpropyl)amino]benzoic acid or 3-(2-hydroxy-2-methylpropyl)benzoic acid. bldpharm.combldpharm.com These new molecules can then be evaluated for various applications or incorporated into larger, more complex structures. The development of novel S1P1 receptor agonists for immunomodulation, for instance, has involved exploring different substitution patterns on phenyl-oxadiazole scaffolds, where isobutylbenzoic acid isomers can serve as key starting materials. google.com The strategic use of the meta-isomer allows chemists to access molecular architectures that are not available through other isomers, making it a valuable, albeit specialized, tool in the design and synthesis of new compounds.
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | 3-(2-methylpropyl)benzoic acid |
| Benzoic acid | Benzoic acid |
| 2-Isobutyl-benzoic acid | 2-(2-methylpropyl)benzoic acid |
| 4-Isobutyl-benzoic acid | 4-(2-methylpropyl)benzoic acid |
| 3-Isopropylbenzoic acid | 3-(1-methylethyl)benzoic acid |
| 3-[(2-Methylpropyl)amino]benzoic acid | 3-[(2-methylpropyl)amino]benzoic acid |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRIXBYUPYKARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isobutyl Benzoic Acid
Direct Synthetic Routes to 3-Isobutyl-benzoic Acid
Direct synthetic routes are often favored for their efficiency. The most prominent methods in this category include the oxidation of an alkyl group attached to the aromatic ring and the carbonation of an organometallic intermediate like a Grignard reagent.
One common strategy involves the oxidation of 3-isobutyltoluene. The methyl group at the meta-position can be oxidized to a carboxylic acid using strong oxidizing agents. While specific conditions for 3-isobutyltoluene are not widely documented, analogous transformations of similar alkylbenzenes are well-established. For instance, the oxidation of 4-isobutylacetophenone to 4-isobutylbenzoic acid is a known process, often utilizing reagents like bromine in sodium hydroxide (B78521) solution (haloform reaction). researchgate.net A similar principle applies to the direct oxidation of a methyl group using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another powerful direct method is the Grignard reaction. ucalgary.cagmu.edu This involves the preparation of a Grignard reagent from 3-isobutylbromobenzene, which is then reacted with solid carbon dioxide (dry ice). Subsequent acidification of the resulting magnesium carboxylate salt yields this compound. ucalgary.cagmu.edu This method is highly effective for introducing a carboxylic acid group onto an aromatic ring. ucalgary.ca The primary challenge lies in the initial preparation of the air- and moisture-sensitive Grignard reagent. gmu.edulibretexts.org
| Method | Starting Material | Key Reagents | General Description |
| Oxidation | 3-Isobutyltoluene | 1. KMnO₄ or other strong oxidant 2. Acid workup | The methyl group on the benzene (B151609) ring is directly oxidized to a carboxylic acid. |
| Grignard Reaction | 1-Bromo-3-isobutylbenzene | 1. Magnesium (Mg) in dry ether 2. Solid CO₂ 3. H₃O⁺ | Formation of a Grignard reagent followed by carboxylation with dry ice and subsequent protonation. ucalgary.cagmu.edu |
Indirect Synthesis via Precursor Functional Group Transformation
Indirect routes involve synthesizing a precursor molecule containing the 3-isobutylphenyl scaffold and then converting an existing functional group into the desired carboxylic acid.
A widely used indirect method is the hydrolysis of an ester of this compound. libretexts.org This two-step approach first involves the synthesis of the ester, followed by its cleavage to yield the carboxylic acid and an alcohol. The hydrolysis can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is often preferred because the reaction is irreversible and drives to completion. chemguide.co.ukmasterorganicchemistry.com The ester is typically heated under reflux with an aqueous solution of a strong base like sodium hydroxide (NaOH). chemguide.co.uk This process yields the sodium salt of the carboxylic acid (a carboxylate). Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to give the final this compound. masterorganicchemistry.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemguide.co.uk It is a reversible reaction that requires heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org
The initial ester precursor can be formed through methods like Fischer esterification, where this compound is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. chemicalbook.com Alternatively, a more reactive derivative of the carboxylic acid, such as an acyl chloride, can be reacted with an alcohol. researchgate.net
| Hydrolysis Type | Reagents | Intermediate Product | Final Step | Key Features |
| Base-Catalyzed (Saponification) | 1. NaOH or KOH (aq) 2. Heat (reflux) | Sodium 3-isobutylbenzoate | Acidification with strong acid (e.g., HCl) | Irreversible reaction, high yield. chemguide.co.ukmasterorganicchemistry.com |
| Acid-Catalyzed | 1. H₂O in excess 2. Strong acid catalyst (e.g., H₂SO₄) 3. Heat (reflux) | This compound | None (direct formation) | Reversible reaction; requires excess water to favor product formation. libretexts.orgchemguide.co.uk |
Emerging Synthetic Strategies for Isobutylbenzoic Acid Scaffolds
Modern organic synthesis continues to produce novel methods for constructing complex molecules. For isobutylbenzoic acid scaffolds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent an emerging and versatile strategy. researchgate.netlibretexts.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org To synthesize a 3-isobutylbenzoic acid derivative, one could couple 3-bromobenzoic acid (or its corresponding ester) with an isobutylboronic acid derivative, or conversely, couple an isobutyl-substituted arylboronic acid with a 3-halobenzoate. This method offers high functional group tolerance and is a cornerstone of modern carbon-carbon bond formation. researchgate.netlibretexts.org While this approach is well-documented for the 4-isomer, its principles are directly applicable to the synthesis of the 3-isomer. researchgate.net
Other advanced strategies include the development of novel catalytic systems for C-H activation and functionalization, which aim to directly convert a C-H bond on the aromatic ring to a C-C or C-X bond, providing more atom-economical routes to substituted benzoic acids.
| Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagents | Description |
| Suzuki-Miyaura Coupling | 3-Halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) | Isobutylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a C-C bond between the two organic fragments, followed by hydrolysis if an ester is used. libretexts.org |
Chemical Reactivity and Mechanistic Investigations of 3 Isobutyl Benzoic Acid
Carboxylic Acid Group Transformations
The reactivity of 3-isobutyl-benzoic acid is largely dictated by its two primary functional groups: the carboxylic acid group and the substituted aromatic ring. The carboxylic acid moiety is a versatile functional group that readily undergoes transformations such as esterification, amidation, and reduction.
Esterification Reactions
The conversion of this compound to its corresponding esters is a fundamental reaction, typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium toward the products in accordance with Le Chatelier's principle. tcu.edu
Commonly, a strong mineral acid such as concentrated sulfuric acid or dry hydrogen chloride is employed as a catalyst. tcu.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, culminating in the elimination of a water molecule and deprotonation to yield the ester. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often leading to reduced reaction times and increased product yields. researchgate.net
Table 1: Representative Esterification Reactions of this compound This table presents hypothetical reaction data based on established chemical principles for Fischer esterification.
| Alcohol (R'-OH) | Catalyst | Conditions | Product |
| Methanol (B129727) | Conc. H₂SO₄ | Reflux, excess methanol | Methyl 3-isobutylbenzoate |
| Ethanol | Dry HCl (gas) | Heat, excess ethanol | Ethyl 3-isobutylbenzoate |
| Propan-1-ol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap (Toluene) | Propyl 3-isobutylbenzoate |
| 2-Methylpropan-1-ol (Isobutanol) | Amberlyst 15 | Heat, solvent-free | Isobutyl 3-isobutylbenzoate |
Amidation Reactions
The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt, which must then be heated to high temperatures to dehydrate and form the amide bond. libretexts.org
More commonly, coupling agents are employed to mediate the reaction under milder conditions. These reagents convert the carboxylic acid into a more reactive intermediate in situ. A variety of activating agents and protocols have been developed for direct amidation. For instance, titanium tetrachloride (TiCl₄) in pyridine (B92270) has been shown to be an effective system for the condensation of carboxylic acids and amines, affording amides in good yields. nih.gov Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), where the reaction's success can be highly dependent on the sequence of reagent addition. rsc.org Boron-based compounds, such as boric acid, can also serve as catalysts, promoting the condensation by forming a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack. sciepub.com
Table 2: Common Reagents for Amidation of this compound
| Reagent/Catalyst System | Amine (R'R''NH) | Conditions | Product |
| SOCl₂, then R'R''NH | Primary/Secondary | Two-step process, often with a base (e.g., Pyridine) | N-substituted 3-isobutylbenzamide |
| DCC or EDC (Carbodiimides) | Primary/Secondary | Room temperature, solvent (e.g., CH₂Cl₂) | N-substituted 3-isobutylbenzamide |
| TiCl₄ / Pyridine | Primary/Secondary | Heat (e.g., 85 °C) | N-substituted 3-isobutylbenzamide |
| Boric Acid (H₃BO₃) | Primary/Secondary | Reflux in toluene (B28343) with water removal (Dean-Stark) | N-substituted 3-isobutylbenzamide |
Reduction Pathways
The carboxylic acid group of this compound can be reduced to yield either the corresponding primary alcohol or, through more rigorous methods, the methyl group.
The most common method for the reduction of a carboxylic acid to a primary alcohol is the use of a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). quora.comdoubtnut.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. quora.com The reaction with LiAlH₄ proceeds via the formation of a lithium aluminate salt, which is then hydrolyzed in an aqueous workup step to liberate the primary alcohol, 3-isobutylbenzyl alcohol.
Alternatively, catalytic hydrogenation can be employed. While challenging, certain heterogeneous catalysts, such as those based on ruthenium or platinum combined with promoters like tin, have been developed for the selective hydrogenation of benzoic acids to their corresponding benzyl (B1604629) alcohols under high pressure and temperature. manchester.ac.ukqub.ac.uk
Complete reduction of the carboxylic acid group to a methyl group (deoxygenation) is a more complex transformation that cannot be achieved in a single step. A typical sequence involves first reducing the carboxylic acid to the alcohol (3-isobutylbenzyl alcohol), converting the alcohol to a halide (e.g., 3-isobutylbenzyl bromide) using a reagent like PBr₃, and finally, reducing the benzylic halide to the corresponding hydrocarbon, 1-isobutyl-3-methylbenzene, using a reducing agent like LiAlH₄ or via catalytic hydrogenation.
Aromatic Ring Functionalization Reactions
The presence of both an alkyl group and a carboxylic acid group on the benzene (B151609) ring of this compound influences the regioselectivity of reactions involving the aromatic system.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the nature of the substituents already on the ring dictates the position of the incoming electrophile. wikipedia.org The two substituents on this compound have opposing directing effects:
Isobutyl Group (-CH₂CH(CH₃)₂): An alkyl group is an electron-donating group (EDG) through an inductive effect. cognitoedu.org It is classified as an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. It is an ortho, para-director, increasing the electron density at the positions ortho (C2, C4) and para (C6) to itself. chemistrytalk.orglibretexts.org
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and resonance effects. cognitoedu.org It is a deactivating group, making the ring less reactive towards electrophiles. The -COOH group is a meta-director, directing incoming electrophiles to the C5 position. quora.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directed by (-COOH) | Directed by (-isobutyl) | Overall Effect | Predicted Outcome |
| 2 | ortho | ortho | Activated by isobutyl, deactivated by -COOH. Possible steric hindrance. | Major product, potentially less favored than C4 and C6 due to steric hindrance from adjacent groups. |
| 4 | meta | ortho | Activated by isobutyl, deactivated by -COOH. | Major product. |
| 5 | meta | meta | Deactivated by both groups (meta to isobutyl, meta to -COOH). | Minor product. The position is strongly deactivated. |
| 6 | para | para | Activated by isobutyl (para), deactivated by -COOH (ortho). | Major product. Often favored due to reduced steric hindrance compared to the ortho positions. |
Therefore, nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield a mixture of 2-, 4-, and 6-substituted isomers, with the 5-substituted isomer being a minor product, if formed at all.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that is mechanistically distinct from electrophilic substitution. wikipedia.org This reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com
The SNAr mechanism requires specific conditions to proceed effectively. Crucially, the aromatic ring must be rendered electron-deficient (electrophilic) by the presence of at least one strong electron-withdrawing group. wikipedia.org Furthermore, this activating group must be positioned ortho or para to a good leaving group (typically a halide). philadelphia.edu.jo The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.
This compound does not meet the necessary criteria for facile nucleophilic aromatic substitution.
Lack of Strong Activation: While the carboxylic acid group is electron-withdrawing, it is not as potent an activating group for SNAr as a nitro group (-NO₂).
Absence of a Leaving Group: The parent molecule does not possess a suitable leaving group, such as a halogen, on the aromatic ring.
Therefore, under typical SNAr conditions, this compound is not expected to undergo this type of reaction. For nucleophilic substitution to occur, the aromatic ring would first need to be functionalized with both a good leaving group and additional, powerful electron-withdrawing groups at appropriate positions.
Reactivity and Derivatization of the Isobutyl Side Chain
The isobutyl side chain of this compound offers a key site for chemical modification, primarily at the benzylic carbon—the carbon atom directly attached to the benzene ring. This position is activated by the adjacent aromatic ring, which can stabilize reactive intermediates such as radicals and carbocations through resonance. ucalgary.cachemistrysteps.com This inherent reactivity allows for a variety of derivatization reactions, enabling the synthesis of a range of functionalized analogues. The presence of two hydrogen atoms on the benzylic carbon of the isobutyl group makes it a prime target for oxidation and halogenation reactions. libretexts.orglibretexts.org
One of the principal transformations of the isobutyl side chain is its oxidation. When treated with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. libretexts.orglumenlearning.com This reaction proceeds regardless of the length of the alkyl chain, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglumenlearning.com In the case of this compound, this reaction would lead to the formation of isophthalic acid (benzene-1,3-dicarboxylic acid). This transformation is synthetically useful as it converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group. libretexts.org
The general scheme for the benzylic oxidation of an alkylbenzene is presented below:
General Reaction Scheme for Benzylic Oxidation
An alkyl-substituted benzene ring is oxidized by a strong oxidizing agent, such as potassium permanganate, to form a benzoic acid derivative. The entire alkyl side-chain is cleaved, leaving only a carboxylic acid group attached to the ring.
Another significant derivatization is the free-radical bromination of the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. ucalgary.ca The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. ucalgary.cachemistry.coach This radical then reacts with a bromine source to yield the benzylic bromide. This reaction is highly selective for the benzylic position due to the stability of the intermediate radical. ucalgary.ca For this compound, this would result in the formation of 3-(1-bromo-2-methylpropyl)benzoic acid.
The general mechanism for benzylic bromination with NBS involves initiation, propagation, and termination steps, with the key being the formation of the stable benzylic radical. chemistry.coach
While specific experimental data for the derivatization of the isobutyl side chain of this compound is not extensively detailed in readily available literature, the reactivity patterns of analogous alkylbenzenes are well-established. The following table provides illustrative examples of these transformations on similar substrates, which are expected to be representative of the reactivity of this compound.
| Reaction Type | Substrate | Reagents and Conditions | Product | Notes |
|---|---|---|---|---|
| Benzylic Oxidation | Alkylbenzene (general) | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | Benzoic acid derivative | The entire alkyl chain is cleaved to a carboxylic acid. Requires at least one benzylic hydrogen. libretexts.orglumenlearning.com |
| Benzylic Bromination | Alkylbenzene (general) | N-Bromosuccinimide (NBS), CCl₄, heat/light (radical initiator) | Benzylic bromide derivative | Selective bromination at the benzylic position via a free-radical mechanism. ucalgary.ca |
These fundamental reactions highlight the synthetic utility of the isobutyl side chain in this compound for creating a diverse array of derivatives. The resulting benzylic halides are themselves versatile intermediates that can undergo further nucleophilic substitution and elimination reactions, expanding the range of possible products. ucalgary.cathemasterchemistry.com
Design, Synthesis, and Structural Elucidation of 3 Isobutyl Benzoic Acid Derivatives
Pyrazole-Containing Derivatives of 3-Isobutyl-benzoic Acid
The incorporation of a pyrazole (B372694) nucleus into the this compound scaffold is a significant area of research, leveraging the pyrazole's importance in medicinal chemistry. nih.gov The synthesis and structural elucidation of these conjugates provide fundamental data on their three-dimensional architecture.
Synthesis and Single Crystal X-ray Diffraction Analysis of Pyrazole-Isobutyl-benzoic Acid Conjugates
The synthesis of pyrazole-containing derivatives can be achieved through condensation reactions. For instance, the compound 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid was synthesized by heating 1-(2-Fluorophenyl)-5-methyl-hexane-1,3-dione with 2-hydrazinobenzoic acid in ethanol. nih.gov The resulting crude product was purified via column chromatography, and single crystals suitable for X-ray diffraction were obtained through slow evaporation. nih.gov
Single crystal X-ray diffraction is a powerful technique to unambiguously determine the solid-state structure of a molecule. The analysis of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid provided precise data on its crystal system, unit cell dimensions, and atomic arrangement. nih.gov This information is critical for understanding the molecule's conformation and packing in the crystalline state.
Table 1: Crystal Data and Structure Refinement for 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₉FN₂O₂ |
| Formula Weight | 338.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7732 (14) |
| b (Å) | 12.2671 (16) |
| c (Å) | 15.257 (2) |
| β (°) | 106.836 (5) |
| Volume (ų) | 1750.7 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.041 |
| wR(F²) | 0.114 |
Data sourced from Sreenivasa et al. (2013) nih.gov
Conformational Analysis and Dihedral Angle Investigations in Pyrazole-Benzoic Acid Systems
For 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the X-ray structure revealed significant twisting between the constituent rings. nih.gov These angles are crucial as they influence the steric and electronic environment of the molecule, which can affect its interactions with other molecules. libretexts.org
Table 2: Key Dihedral Angles in 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|
| Pyrazole Ring | Fluorobenzene Ring | 52.1 (1) |
| Pyrazole Ring | Benzoic Acid Ring | 53.1 (1) |
| Fluorobenzene Ring | Benzoic Acid Ring | 62.1 (1) |
Data sourced from Sreenivasa et al. (2013) nih.gov
Intermolecular Interactions and Crystal Packing in Substituted Isobutylbenzoic Acid Structures
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgresearchgate.net These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the physical properties of a solid. In the crystal structure of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the primary intermolecular interaction is an O—H⋯N hydrogen bond. nih.gov This specific hydrogen bond links the carboxylic acid group of one molecule to a nitrogen atom of the pyrazole ring of an adjacent molecule, forming chains along the rsc.org crystal direction. nih.gov
Amide Derivatives of Isobutyl-benzoic Acid
Amide derivatives represent a major class of functionalized carboxylic acids, with broad applications in various fields of chemistry. sphinxsai.com The synthesis of amides from this compound is readily achievable through standard synthetic protocols.
A common and effective method involves a coupling reaction between the carboxylic acid and an amine. This typically requires the activation of the carboxylic acid group. One approach is to convert this compound into its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 3-isobutyl-benzoyl chloride can then react with a wide variety of primary or secondary amines to form the corresponding amide.
Alternatively, peptide coupling reagents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. google.com These methods allow for the synthesis of a diverse library of 3-isobutyl-benzamides by varying the amine component. google.com
Other Functionalized Derivatives and Their Synthetic Accessibility
Beyond pyrazoles and amides, the this compound core can be modified to include various other functional groups, enhancing its synthetic utility.
Esters: Esterification is a fundamental transformation of carboxylic acids. This compound can be converted to its corresponding esters, such as methyl 3-isobutyl-benzoate or ethyl 3-isobutyl-benzoate, through the Fischer-Speier esterification method. sphinxsai.com This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. sphinxsai.com
Nitriles: The carboxylic acid group can also be converted into a nitrile (cyano) group. This transformation can be achieved by first converting the acid to the primary amide (3-isobutyl-benzamide) and then dehydrating the amide using reagents like thionyl chloride, phosphorus pentoxide, or cyanuric chloride. youtube.com This provides a pathway to 3-isobutyl-benzonitrile, a versatile intermediate for further chemical modifications.
Structure-Activity/Property Relationships in this compound Derivatives
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.comresearchgate.net For derivatives of this compound, modifications to the parent structure can lead to significant changes in its characteristics.
The introduction of different substituents or functional groups alters key molecular properties such as:
Lipophilicity: The isobutyl group itself imparts a degree of lipophilicity. Converting the carboxylic acid to an ester or an amide can further increase this property, which can influence how the molecule interacts with biological membranes.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Amide derivatives retain a hydrogen bond donor (on the N-H) and acceptor (on the C=O), while pyrazole derivatives introduce additional hydrogen bond acceptors (the pyrazole nitrogens). These changes directly impact the potential for intermolecular interactions, which are crucial for binding to biological targets like enzymes or receptors. mdpi.com
Steric Profile: The size and shape of the derivative are critical. The addition of a bulky pyrazole-phenyl system, for example, creates a vastly different three-dimensional structure compared to a simple amide. This steric hindrance can dictate the binding affinity and selectivity of the molecule. nih.gov
For instance, in studies of other benzoic acid derivatives as α-amylase inhibitors, the position and nature of substituents (like hydroxyl groups) on the benzene (B151609) ring were found to have a strong effect on inhibitory activity, primarily through their involvement in hydrogen bonding with the enzyme's active site. mdpi.com Similarly, modifying the this compound scaffold would be expected to modulate its biological profile by altering these fundamental physicochemical properties.
Advanced Spectroscopic Characterization of 3 Isobutyl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a premier technique for determining the precise structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ), spin-spin coupling, and signal integration in an NMR spectrum provide detailed information about the electronic environment and connectivity of atoms.
For 3-Isobutyl-benzoic acid, ¹H NMR spectroscopy is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the isobutyl group. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. The aromatic protons on the benzene (B151609) ring, due to the meta-substitution pattern, will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.2 ppm). The isobutyl group protons will present a characteristic set of signals in the aliphatic region, including a doublet for the two equivalent methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) protons adjacent to the aromatic ring.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. docbrown.info For this compound, separate signals are anticipated for the carboxyl carbon, the six aromatic carbons (with four distinct environments due to symmetry), and the three unique carbons of the isobutyl group. docbrown.info The carboxyl carbon is typically observed significantly downfield (around 170 ppm). docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~12-13 | Broad Singlet | 1H |
| Aromatic H (C2, C6) | ~7.9-8.1 | Multiplet | 2H |
| Aromatic H (C4, C5) | ~7.3-7.5 | Multiplet | 2H |
| Ar-CH₂- | ~2.6 | Doublet | 2H |
| -CH(CH₃)₂ | ~1.9 | Multiplet (Nonet) | 1H |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~172 |
| Aromatic C-1 (-COOH) | ~130 |
| Aromatic C-3 (-CH₂R) | ~144 |
| Aromatic C-2, C-4, C-5, C-6 | ~128-134 |
| Ar-CH₂- | ~45 |
| -CH(CH₃)₂ | ~30 |
| -CH(CH₃)₂ | ~22 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. uomustansiriyah.edu.iq These techniques are complementary and provide a molecular fingerprint.
In the IR spectrum of this compound, the most characteristic absorption is a very broad O-H stretching band for the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region. stmarys-ca.edu This broadness is a result of hydrogen bonding. docbrown.info Another key peak is the strong C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid appears around 1700-1680 cm⁻¹. docbrown.infomasterorganicchemistry.com The spectrum would also show C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the isobutyl group (just below 3000 cm⁻¹). masterorganicchemistry.com Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. stmarys-ca.edu
Raman spectroscopy also provides insights into the molecular vibrations. ias.ac.in For benzoic acid derivatives, strong Raman signals are typically observed for the aromatic ring C=C stretching and C-H stretching modes. ias.ac.inbohrium.com The C=O stretch is also Raman active. While the O-H stretch is prominent in IR, it is often weak in the Raman spectrum.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2870 | Medium | Aliphatic C-H stretch (Isobutyl) |
| 1700-1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1610-1580 | Medium | Aromatic C=C stretch |
| 1470-1450 | Medium | Aliphatic C-H bend (Isobutyl) |
| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| 920 | Broad, Medium | O-H out-of-plane bend |
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3080-3050 | Strong | Aromatic C-H stretch |
| 2960-2870 | Strong | Aliphatic C-H stretch |
| 1700-1680 | Medium | C=O stretch |
| 1610-1580 | Very Strong | Aromatic ring C=C stretch |
| ~1000 | Strong | Aromatic ring breathing mode |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its molecular formula, and offers structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 178. The fragmentation of aromatic carboxylic acids often involves the loss of key functional groups. youtube.com Common losses for benzoic acid itself include the hydroxyl radical (•OH, mass 17) and the carboxyl group (•COOH, mass 45). docbrown.info For this compound, fragmentation is also heavily influenced by the alkyl substituent. A prominent fragmentation pathway is the benzylic cleavage, which involves the loss of an isopropyl radical (•CH(CH₃)₂, mass 43) to form a highly stable ion at m/z 135. This is often the base peak.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Ion Structure | Notes |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [M - •OH]⁺ | Loss of hydroxyl radical |
| 135 | [M - •C₃H₇]⁺ | Loss of isopropyl radical (Benzylic cleavage), likely base peak |
| 133 | [M - •COOH]⁺ | Loss of carboxyl radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the entire isobutyl group and subsequent rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the m/z 105 ion |
Compound List
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on 3-Isobutyl-benzoic Acid and Related Structures
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. These methods allow for the detailed analysis of the molecule's geometry, electronic environment, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For aromatic carboxylic acids like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Table 1: Representative Optimized Geometric Parameters for Benzoic Acid Dimer (Calculated at B3LYP/6-311++G(2d,p) level)
| Parameter | Bond | Bond Length (Å) |
|---|---|---|
| Intermolecular | O-H∙∙∙O | 1.637 |
| Carboxylic Acid | C=O | 1.253 |
| Carboxylic Acid | C-O | 1.371 |
| Carboxylic Acid | O-H | 1.018 |
| Benzene (B151609) Ring | C-C (avg.) | 1.395 |
This data is for the related structure, benzoic acid, as a representative example.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For benzoic acid and its derivatives, the HOMO is typically a π-orbital localized on the benzene ring and the carboxyl group, while the LUMO is a π*-antibonding orbital. The isobutyl substituent on this compound, being electron-donating, is expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity compared to unsubstituted benzoic acid researchgate.netresearchgate.net.
Table 2: Calculated Frontier Molecular Orbital Energies for Benzoic Acid and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoic acid | -9.713 | -2.486 | 7.227 |
| 2-methyl benzoic acid | -9.387 | -2.312 | 7.075 |
| 2-chloro benzoic acid | -9.696 | -2.968 | 6.728 |
| 2-nitro benzoic acid | -10.512 | -4.018 | 6.494 |
Data is based on theoretical investigations of related aromatic carboxylic acids and serves as a reference. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals uni-muenchen.de. This method is particularly useful for analyzing charge transfer and hyperconjugative interactions that contribute to molecular stability.
For a molecule like this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the carboxyl group to the antibonding orbitals of the benzene ring, and vice versa. These interactions, described as donor-acceptor interactions, are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates their significance. For instance, in related structures, significant stabilization energies are found for interactions involving the π-system of the ring and the non-bonding orbitals of the carboxyl group, confirming the presence of resonance effects researchgate.netdergipark.org.tr.
Based on DFT calculations and FMO energies, various global and local reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide quantitative measures of reactivity and selectivity.
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Local Reactivity Descriptors:
Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, highlighting sites for electrophilic and nucleophilic attack, respectively researchgate.net. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating its susceptibility to electrophilic attack.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex asianjpr.com. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
While specific docking studies on this compound are not widely reported, research on related benzoic acid derivatives has demonstrated their potential to interact with various biological targets. For example, in a study investigating potential inhibitors for the SARS-CoV-2 main protease, several benzoic acid derivatives were docked into the active site of the enzyme. The results indicated that the binding affinity was influenced by the nature and position of the substituents on the benzoic acid scaffold nih.gov. Similarly, other studies have used docking to evaluate benzoic acid derivatives as potential treatments for conditions like acute myeloid leukaemia stmjournals.com.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on a force field that estimates the binding energy. The results would reveal the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Table 3: Representative Molecular Docking Scores for Benzoic Acid Derivatives against SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) |
|---|---|
| Benzoic acid | -29.59 |
| Syringic acid | -37.25 |
| Gallic acid | -38.31 |
| 2,5-Dihydroxybenzoic acid | -40.15 (approx.) |
This data is for related benzoic acid derivatives and illustrates the application of molecular docking. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a system in a simulated environment that mimics physiological conditions rsc.orgresearchgate.net.
For this compound, MD simulations could be used to study its behavior in solution, such as its aggregation properties or its interaction with a biological membrane. In studies on the parent benzoic acid molecule, MD simulations have been employed to investigate its aggregation in confined spaces, revealing that confinement can significantly impact the liquid's dynamics and promote the formation of organized hydrogen bond networks rsc.orgresearchgate.net.
When a ligand-protein complex obtained from molecular docking is subjected to MD simulations, the stability of the binding pose can be assessed. The simulation tracks the trajectory of the complex over a period of nanoseconds, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) to evaluate conformational stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations provide a more dynamic and realistic view of the binding event than the static picture offered by molecular docking alone.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is a powerful tool for predicting the spectroscopic properties and conformational preferences of this compound. The molecule's flexibility, particularly the rotation around the C-C bond connecting the isobutyl group to the benzene ring and the C-C bond of the carboxylic acid group, gives rise to several possible conformers.
Once the stable conformers are identified, their spectroscopic parameters can be calculated. This includes:
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular chemical bonds, such as the C=O and O-H stretches of the carboxylic acid group.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms can be predicted with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
The following table provides an example of theoretically predicted vibrational frequencies for key functional groups in a benzoic acid derivative, which would be analogous to what could be calculated for this compound.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Benzoic Acid Derivative
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3560 |
| Carboxylic Acid | C=O stretch | 1750 |
| Benzene Ring | C-H stretch | 3100-3000 |
| Benzene Ring | C=C stretch | 1600-1450 |
| Isobutyl Group | C-H stretch | 2960-2870 |
Note: These are representative values from DFT calculations for similar molecules and may differ from the experimental values for this compound.
Theoretical Studies on Thermodynamic and Optical Properties
Theoretical studies are crucial for determining the thermodynamic and optical properties of this compound, providing data that can be difficult or time-consuming to obtain experimentally.
Thermodynamic Properties: Key thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity can be calculated using statistical thermodynamics based on the results of quantum chemical calculations. These calculations typically involve determining the vibrational frequencies of the molecule to compute the vibrational, rotational, and translational contributions to the thermodynamic functions. These theoretical values are essential for understanding the stability and reactivity of the compound under various conditions.
Optical Properties: The optical properties of this compound, such as its electronic absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted maximum absorption wavelength (λmax) and the corresponding oscillator strength can be correlated with experimental UV-Vis spectra.
Furthermore, computational methods can be used to calculate other important electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
The table below presents a set of theoretical thermodynamic and electronic properties for a generic benzoic acid derivative, illustrating the type of data that can be obtained for this compound through computational studies.
Table 3: Theoretical Thermodynamic and Optical Properties of a Benzoic Acid Derivative
| Property | Calculated Value |
| Standard Enthalpy of Formation (gas phase) | -450.2 kJ/mol |
| Standard Molar Entropy (gas phase) | 420.5 J/(mol·K) |
| Heat Capacity (Cv) | 185.3 J/(mol·K) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Maximum Absorption Wavelength (λmax) | 285 nm |
Note: These values are illustrative and derived from computational studies on similar benzoic acid compounds.
Advanced Analytical Methodologies for 3 Isobutyl Benzoic Acid Research
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 3-Isobutyl-benzoic acid, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for achieving high-resolution separation and accurate quantification.
HPLC is a premier technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for obtaining reliable and reproducible results. Method development typically focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation from potential impurities and isomers.
For aromatic carboxylic acids, reversed-phase chromatography is the most common approach. A C8 or C18 alkyl-bonded silica column is often selected as the stationary phase. The separation of isomers can be particularly challenging and may require specialized columns, such as those with mixed-mode capabilities (combining reversed-phase and ion-exchange mechanisms), to enhance selectivity helixchrom.comsielc.com.
The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The pH of the aqueous component is a critical parameter; it is typically adjusted with acids like formic acid or acetic acid to a level below the pKa of the carboxylic acid group (~4.2) to ensure the analyte is in its neutral, protonated form, thereby increasing its retention on the nonpolar stationary phase researchgate.net. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape.
Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region, typically around 230-280 nm. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, which aids in peak identification and purity assessment.
Table 1: Illustrative HPLC Method Parameters for Isobutyl-benzoic Acid Isomer Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Mixed-Mode C18/Anion-Exchange (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides both hydrophobic and ionic interactions to improve separation of positional isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the carboxylic acid, enhancing retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte from the reversed-phase column. |
| Gradient | 30% B to 95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 5 µL | A small volume is used to prevent peak broadening and column overload. |
| Detector | UV/PDA at 235 nm | Wavelength for optimal absorbance of the benzoic acid chromophore. PDA provides spectral data for purity checks. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of carboxylic acids, this compound requires a chemical modification step known as derivatization prior to GC analysis researchgate.net. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group nist.gov.
Once derivatized, the compound can be effectively separated from other components on a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for positive identification even at trace levels. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, greatly enhancing sensitivity and reducing background noise.
Table 2: Typical GC-MS Parameters for Trace Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | BSTFA with 1% TMCS at 70°C for 30 min | Converts the polar carboxylic acid to a volatile trimethylsilyl (TMS) ester suitable for GC analysis. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Standard nonpolar column providing good separation for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that carries the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Temperature gradient to separate compounds based on boiling points. |
| MS Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic m/z values | Increases sensitivity and selectivity for quantifying low-level analytes. |
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. The labeled standard is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis.
Because the labeled and unlabeled compounds co-elute, any sample loss or variation in instrument response will affect both compounds equally. The mass spectrometer can distinguish between the native (unlabeled) and the labeled standard due to their mass difference. Quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. This ratio is directly proportional to the concentration of the analyte and is unaffected by variations in sample recovery or matrix effects, which can plague other quantification methods. This approach, applicable to both GC-MS and LC-MS, is capable of producing results with very low uncertainty.
Table 3: Example Mass Transitions for ID-LC/MS Analysis of this compound
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| This compound (Native) | 177.1 | 133.1 | Quantifier ion for the native analyte. |
| This compound (Native) | 177.1 | 91.1 | Qualifier ion for confirming identity. |
| ¹³C₆-3-Isobutyl-benzoic acid (Labeled Standard) | 183.1 | 139.1 | Quantifier ion for the internal standard. |
Note: The table is hypothetical, as it assumes the availability of a ¹³C₆-labeled internal standard where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes.
Development of Certified Reference Materials for Isobutylbenzoic Acids
Certified Reference Materials (CRMs) are highly characterized and homogenous materials with a specified property, such as purity, that is known with a high degree of certainty and is traceable to national or international standards sigmaaldrich.comfishersci.com. CRMs are essential for method validation, instrument calibration, and establishing metrological traceability in chemical measurements. They serve as a benchmark to ensure that analytical results are accurate and comparable across different laboratories and over time.
For common compounds like benzoic acid, CRMs are commercially available from national metrology institutes such as the National Institute of Standards and Technology (NIST) and other accredited suppliers alpharesources.comcpachem.comnist.gov. These materials are certified for properties like acidimetric purity or heat of combustion.
However, for less common isomers such as this compound, a specific CRM may not be readily available. In such cases, a research project might require the in-house development and characterization of a reference material. This is a rigorous process that involves:
Synthesis and Purification: High-purity synthesis of the compound, followed by purification techniques like recrystallization or preparative chromatography.
Homogeneity and Stability Studies: Ensuring the material is uniform throughout the batch and remains stable under specified storage conditions.
Characterization: Using a variety of analytical techniques (e.g., NMR, MS, DSC, elemental analysis) to confirm the identity and structure of the compound.
Purity Assignment: Quantifying the purity using a primary or definitive method, such as quantitative NMR (qNMR) or mass balance, often in an inter-laboratory comparison study.
The availability of a well-characterized reference material for this compound is a prerequisite for any high-accuracy analytical work involving this compound.
Spectrophotometric Assay Development for Specific Applications
UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. The aromatic ring and carboxyl group of this compound constitute a chromophore that absorbs UV radiation. A typical UV spectrum for benzoic acid in methanol shows a strong absorbance maximum (λmax) around 227-230 nm photochemcad.comresearchgate.net. It is expected that this compound would have a very similar absorption profile.
A spectrophotometric assay would be based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop an assay, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
While this method is fast and accessible, its primary limitation is a lack of specificity. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results uobabylon.edu.iq. Therefore, spectrophotometric assays are best suited for applications where the sample matrix is simple and well-defined, or for rapid, preliminary estimations of concentration before employing more specific chromatographic methods.
Applications of 3 Isobutyl Benzoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
3-Isobutyl-benzoic acid serves as a valuable building block in the multi-step synthesis of more complex organic molecules. The carboxylic acid functional group allows for a variety of chemical transformations, including esterification, amidation, and reduction, while the isobutyl group can influence the physical and biological properties of the final product, such as solubility and steric hindrance.
While extensive documentation on the specific use of this compound as a key intermediate in the synthesis of complex molecules is not widely available in publicly accessible literature, its structural motifs are present in various compounds of interest. For instance, the related compound, 3-isobutylglutaric acid, is a known intermediate in the synthesis of certain pharmaceuticals. This suggests the potential for this compound to be utilized in analogous synthetic pathways.
The general versatility of benzoic acid and its derivatives in organic synthesis is well-established. They are fundamental precursors in the production of a wide array of compounds, including pharmaceuticals and agrochemicals. The isobutyl group in this compound can impart specific lipophilic characteristics to a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.
Incorporation into Functional Polymeric Materials
The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The aromatic ring and the isobutyl group can enhance the thermal stability and mechanical properties of polymers, while the carboxylic acid group provides a site for further functionalization or for influencing polymer solubility and adhesion.
While specific research detailing the use of this compound as a monomer for functional polymers is limited, the broader class of benzoic acid derivatives is extensively used in polymer chemistry. For example, polyesters and polyamides are commonly synthesized from dicarboxylic acid monomers, a category to which derivatives of this compound could belong after further modification. The inclusion of the bulky isobutyl group could be strategically employed to disrupt polymer chain packing, thereby altering properties such as crystallinity, solubility, and gas permeability.
The principles of polymer synthesis suggest that this compound could be utilized in several ways:
As a monomer: After conversion to a suitable difunctional monomer (e.g., by introducing another reactive group), it could be used in condensation polymerizations to create polyesters or polyamides.
As a pendant group: It could be attached to a pre-existing polymer backbone to modify its surface properties or to introduce specific functionalities.
As a chain terminator: In certain polymerization processes, it could be used to control the molecular weight of the resulting polymer.
Further research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to fully elucidate their potential applications in materials science.
Design of Ligands for Metal Coordination and Catalysis
The carboxylate group of this compound can act as a binding site for metal ions, making it a candidate for the design of ligands used in coordination chemistry and catalysis. The structure of the ligand plays a crucial role in determining the properties of the resulting metal complex, including its stability, solubility, and catalytic activity.
Benzoic acid and its derivatives are well-known to form stable complexes with a variety of metal ions. These complexes have found applications in diverse areas, including as catalysts for organic reactions and as nodes in the construction of metal-organic frameworks (MOFs). wikipedia.org The isobutyl group in this compound could influence the coordination environment around the metal center, potentially leading to novel catalytic activities or selectivities.
The potential applications in this area include:
Homogeneous Catalysis: Metal complexes of 3-isobutyl-benzoate could be soluble in organic solvents and act as catalysts for reactions such as oxidations, reductions, and cross-coupling reactions.
Heterogeneous Catalysis: The ligand could be used to construct solid-state catalysts, such as MOFs, where the metal centers are catalytically active sites. The porosity and chemical environment of the MOF could be tuned by the choice of the organic linker.
While specific examples of catalytically active metal complexes derived from this compound are not prominently featured in the literature, the foundational principles of coordination chemistry suggest its potential in this field.
Precursor for Advanced Chemical Systems and Reagents
This compound can serve as a starting material for the synthesis of a variety of advanced chemical systems and reagents. The reactivity of the carboxylic acid group allows for its conversion into other functional groups, opening up a wide range of synthetic possibilities.
For example, this compound could be a precursor for:
Photosensitizers: The aromatic core could be modified with chromophores to create molecules that absorb light and participate in photochemical reactions.
Charge Transport Materials: Derivatives of this compound could be designed to have specific electronic properties suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Liquid Crystals: The rigid aromatic core combined with the flexible isobutyl chain is a structural motif found in some liquid crystalline materials. mdpi.com By modifying the molecule, for instance by esterification with long-chain alcohols, it may be possible to synthesize new liquid crystals with specific phase behaviors.
The development of new reagents and chemical systems from this compound is an area ripe for exploration, with the potential to contribute to various fields of chemistry and materials science.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes for 3-Isobutyl-benzoic Acid
The imperative for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of this compound. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, significant energy consumption, and the generation of hazardous waste. Future research should focus on pioneering alternative pathways that align with the principles of green chemistry.
Exploration into biocatalytic methods, employing enzymes or whole-cell systems, could offer a highly selective and efficient route to this compound under mild conditions. Additionally, the use of renewable feedstocks as starting materials is a critical avenue. For instance, research into the catalytic transformation of lignocellulosic biomass to produce aromatic precursors for this compound could significantly reduce the carbon footprint of its production researchgate.net. Furthermore, the application of electrochemical synthesis, potentially powered by renewable energy sources, presents another promising green alternative to conventional oxidation methods for producing benzoic acid derivatives rsc.orgresearchgate.net.
| Green Synthesis Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of efficient biomass conversion technologies. researchgate.net |
| Electrochemical Synthesis | Use of clean energy, avoidance of harsh oxidants. | Electrode material development, improving reaction efficiency. rsc.org |
Exploration of Novel Chemical Transformations and Reactions
The chemical reactivity of this compound remains a fertile ground for exploration. Its structure, featuring both a carboxylic acid group and an isobutyl-substituted aromatic ring, allows for a wide range of chemical modifications to generate novel derivatives with unique properties.
A significant area for future investigation is the use of this compound and its derivatives in polymerization reactions. Research on the living cationic polymerization of vinyl ethers initiated by benzoic acid derivatives suggests that this compound could serve as a valuable component in creating novel polymers with tailored characteristics acs.orgacs.org. Investigating its potential as a monomer or a modifying agent in various polymerization processes could lead to the development of new materials with advanced thermal, mechanical, or optical properties.
Furthermore, a systematic study of its derivatization through esterification, amidation, and other transformations of the carboxylic acid group can yield a library of new compounds for various applications. Exploring novel carbon-carbon bond-forming reactions on the aromatic ring could also lead to the synthesis of more complex molecular architectures.
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules with desired functionalities. Future research should leverage advanced computational modeling to explore the vast chemical space of this compound derivatives.
De Novo Design: By employing computational algorithms, it is possible to design novel derivatives of this compound with specific target properties. This can be particularly valuable in medicinal chemistry for designing potential drug candidates.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity or physical properties of this compound derivatives nih.gov. These models can guide the synthesis of new compounds with enhanced performance. Additionally, Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the electronic structure, reactivity, and conformational dynamics of this compound and its derivatives, aiding in the rational design of new materials and functional molecules rsc.orgresearchgate.netnih.gov.
| Computational Technique | Application in this compound Research | Potential Impact |
| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new functional molecules. |
| QSAR | Prediction of biological activity and physical properties. nih.gov | Efficient screening and prioritization of synthetic targets. |
| DFT/Molecular Dynamics | Understanding electronic structure, reactivity, and dynamics. rsc.orgresearchgate.netnih.gov | Rational design of materials and catalysts. |
Integration into Supramolecular Assemblies and Nanomaterials
The unique molecular structure of this compound makes it an attractive building block for the construction of ordered supramolecular structures and the functionalization of nanomaterials.
Nanomaterials: this compound can be used to functionalize the surface of nanoparticles, such as those made of iron oxide or other metals researchgate.netsamipubco.com. This surface modification can improve the dispersibility of the nanoparticles in various media and introduce specific functionalities. The isobutyl group can impart hydrophobicity, which could be advantageous in applications such as drug delivery, nanocomposites, and coatings. The exploration of these hybrid materials could unlock new technological applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isobutyl-benzoic acid, and how can reaction efficiency be optimized?
- Methodology : A common approach involves Friedel-Crafts alkylation of benzoic acid derivatives with isobutyl halides, followed by oxidation of the alkyl group to the carboxylic acid. Optimization can include solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature control (0–5°C to minimize side reactions), and catalysts like AlCl₃. Post-synthesis purification via recrystallization or column chromatography is critical .
- Data Analysis : Monitor reaction progress using TLC or HPLC. Yield improvements (>70%) are achievable by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the isobutyl group’s presence (δ ~0.8–1.5 ppm for methyl protons) and aromatic substitution patterns.
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 192.1).
Q. How can researchers ensure the purity of this compound for biological assays?
- Methodology : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC. Assess purity via melting point consistency (literature comparison) and ≥95% HPLC peak area .
- Troubleshooting : Impurities from incomplete alkylation require re-optimization of reaction conditions .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters and hydrogen bonding networks .
Q. How can contradictory bioactivity data for this compound be resolved?
- Methodology :
- Replicate Studies : Conduct ≥3 independent experiments under standardized conditions (pH, temperature) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations (e.g., IC₅₀ values in enzyme inhibition assays).
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3-phenylbenzoic acid) to identify trends .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., carboxyl group reactivity).
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants in esterification reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
